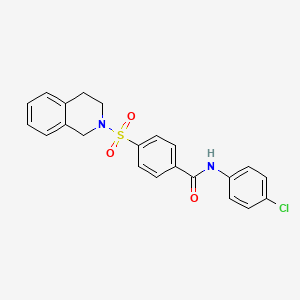

N-(4-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide

Description

N-(4-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide is a sulfonamide-benzamide hybrid compound characterized by a 4-chlorophenylamine moiety linked to a benzamide core, which is further substituted with a 3,4-dihydroisoquinoline sulfonyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting conditions modulated by sulfonamide inhibitors (e.g., carbonic anhydrases, kinases) .

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O3S/c23-19-7-9-20(10-8-19)24-22(26)17-5-11-21(12-6-17)29(27,28)25-14-13-16-3-1-2-4-18(16)15-25/h1-12H,13-15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDNGRHJYVULIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an amine under dehydrating conditions to form the amide bond.

Introduction of the Isoquinoline Moiety: The isoquinoline moiety can be introduced through a sulfonylation reaction, where 3,4-dihydroisoquinoline is reacted with a sulfonyl chloride derivative.

Coupling Reactions: The final step involves coupling the benzamide core with the sulfonylated isoquinoline derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs reported in the literature, particularly sulfonamide-benzamide derivatives and triazole-thiones (e.g., compounds [4–15] from ). Key differences and similarities are summarized below:

Structural Features

| Compound | Core Structure | Substituents (X) | Key Functional Groups |

|---|---|---|---|

| Target Compound | Benzamide + Isoquinoline sulfonyl | 4-Cl-phenyl, dihydroisoquinoline | Sulfonyl (SO₂), amide (CONH), Cl |

| Hydrazinecarbothioamides [4–6] | Hydrazide + phenylsulfonyl | X = H, Cl, Br (para) | C=S, NH, SO₂, C=O |

| Triazole-thiones [7–9] | 1,2,4-Triazole + phenylsulfonyl | X = H, Cl, Br (para) | Triazole, thione (C=S), SO₂ |

Key Observations :

- Unlike triazole-thiones [7–9], the target lacks a heterocyclic triazole ring, which may reduce tautomerization complexity but limit hydrogen-bonding versatility .

Spectroscopic Characterization

| Parameter | Target Compound | Hydrazinecarbothioamides [4–6] | Triazole-thiones [7–9] |

|---|---|---|---|

| IR ν(C=O) | ~1680–1700 cm⁻¹ (amide) | 1663–1682 cm⁻¹ (hydrazide C=O) | Absent (cyclized triazole) |

| IR ν(SO₂) | ~1350–1300 cm⁻¹ (symmetric/asymmetric) | ~1243–1258 cm⁻¹ (C=S dominates) | ~1247–1255 cm⁻¹ (C=S + SO₂) |

| 1H-NMR NH Signals | ~10–11 ppm (amide NH) | 3150–3319 cm⁻¹ (NH stretches in IR) | 3278–3414 cm⁻¹ (NH in thione form) |

Key Observations :

- The target’s amide C=O IR band (~1680–1700 cm⁻¹) is distinct from the hydrazide C=O in [4–6], reflecting differences in electronic environments.

- The absence of ν(S-H) (~2500–2600 cm⁻¹) in both the target and triazole-thiones [7–9] confirms the dominance of thione tautomers in sulfonamide systems .

Electronic and Steric Effects

- 4-Chlorophenyl vs.

- Isoquinoline vs. Phenylsulfonyl: The dihydroisoquinoline group in the target introduces a bicyclic system, which could improve binding specificity through rigid geometry and additional van der Waals interactions compared to simpler phenylsulfonyl groups .

Biological Activity

N-(4-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is , and it features a complex structure that includes a chlorophenyl group and an isoquinoline moiety. The presence of these functional groups contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Receptor Binding : The compound may act by binding to various receptors, modulating their activity, which can lead to therapeutic effects.

- Enzyme Inhibition : It may inhibit enzymes involved in critical pathways related to diseases, thus exhibiting potential as an anticancer or anti-inflammatory agent.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

- Anticancer Activity : Studies have suggested that isoquinoline derivatives possess significant anticancer properties. This compound has been shown to induce apoptosis in cancer cell lines through various pathways.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. It inhibits bacterial growth by disrupting cellular functions.

- Neuroprotective Effects : Some studies indicate that isoquinoline derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to control compounds.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, revealing effective inhibition at low concentrations. This suggests potential for development as an antimicrobial agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | Moderate anticancer |

| Compound B | Structure B | High antimicrobial |

| This compound | Complex structure | Strong anticancer and antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.